
6-Bromo-2-cloro-4-fenilquinazolina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activity
One of the most significant applications of 6-Bromo-2-chloro-4-phenylquinazoline is its potential as an anticancer agent. Quinazoline derivatives are known for their ability to inhibit various cancer cell lines, and this compound has been synthesized as part of studies aimed at enhancing antiproliferative effects.
Case Study: Synthesis and Testing
A study reported the synthesis of a library of novel 4-anilinoquinazolines, including 6-Bromo-2-chloro-4-phenylquinazoline, which exhibited increased antiproliferative action against cancer cell lines. The presence of an aryl group at C2 and a bromo substituent at C6 was associated with improved biological activity, making it a promising candidate for further development .
Antiproliferative Mechanism
Research indicates that quinazoline derivatives exert their cytotoxic effects primarily through the inhibition of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The halogen substitution at the 6-position enhances the binding affinity to EGFR, thereby increasing the anticancer efficacy .
Chemical Intermediate in Synthesis
6-Bromo-2-chloro-4-phenylquinazoline serves as an important chemical intermediate in organic synthesis. Its reactivity allows it to be utilized in various chemical reactions to produce more complex compounds.
Applications in N-Arylation
The compound has been employed as a substrate for N-arylation reactions, which are crucial for synthesizing other bioactive quinazoline derivatives. The efficiency of these reactions highlights its role as a versatile building block in medicinal chemistry .
Development of Novel Therapeutics
The structural characteristics of 6-Bromo-2-chloro-4-phenylquinazoline have led to its exploration in developing novel therapeutics beyond cancer treatment. Its derivatives have shown promise in treating neurodegenerative diseases by acting on adenosine receptors.
Case Study: A2A Adenosine Receptor Antagonists
Recent studies have identified quinazoline derivatives as potential antagonists for the adenosine A2A receptor, which is implicated in various neurological conditions. Compounds derived from 6-Bromo-2-chloro-4-phenylquinazoline demonstrated significant receptor affinity, suggesting their utility in treating disorders such as Parkinson's disease .
Data Summary Table
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-4-phenylquinazoline typically involves the reaction of 2-chloro-4-phenylquinazoline with bromine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a brominating agent like N-bromosuccinimide (NBS) to facilitate the bromination process .
Industrial Production Methods
Industrial production of 6-Bromo-2-chloro-4-phenylquinazoline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-chloro-4-phenylquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted quinazolines are formed.
Oxidation Products: Quinazoline N-oxides are the primary products.
Reduction Products: Dihydroquinazolines are typically formed.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-chloro-4-phenylquinazoline involves its interaction with specific molecular targets in the body. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-Bromo-2-chloro-4-phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its combination of bromine and chlorine atoms on the quinazoline ring makes it a versatile intermediate for further chemical modifications .
Actividad Biológica
6-Bromo-2-chloro-4-phenylquinazoline is a halogenated quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with a molecular formula of CHBrClN and a molecular weight of approximately 319.58 g/mol, has been investigated for its potential applications in drug development, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The structure of 6-bromo-2-chloro-4-phenylquinazoline features a quinazoline ring substituted with bromine and chlorine atoms, as well as a phenyl group. The presence of these halogen substituents enhances its reactivity, making it suitable for various chemical reactions, including metal-catalyzed cross-coupling reactions.
Biological Activities
Research indicates that quinazoline derivatives, including 6-bromo-2-chloro-4-phenylquinazoline, exhibit a range of biological activities:
-
Antitumor Activity :
- Studies have shown that modifications to the quinazoline structure can lead to increased antiproliferative effects against cancer cell lines. The presence of an aryl group at C2 and bromo at C6 has been associated with enhanced activity against tumor cells .
- A library of novel quinazoline-based antitumor candidates was synthesized, demonstrating the compound's potential as a lead in cancer therapeutics .
- Antibacterial Properties :
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have highlighted the biological activity of 6-bromo-2-chloro-4-phenylquinazoline:
- A study focusing on the synthesis of bioactive derivatives reported that compounds with similar structural features exhibited significant antiproliferative action against various cancer cell lines .
- Research involving the compound's application in high-throughput screening revealed its effectiveness in identifying lead compounds for further drug development.
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds that share structural similarities with 6-bromo-2-chloro-4-phenylquinazoline and their respective biological activities:
Compound Name | Structural Features | Notable Activity |
---|---|---|
6-Chloro-4-phenylquinazoline | Chlorine substitution at position 6 | Antitumor activity |
6-Bromo-4-methylquinazoline | Methyl substitution at position 4 | Antimicrobial properties |
4-(4-Chlorophenyl)quinazoline | Substitution at position 4 with chlorophenyl | Enzyme inhibition |
6-Nitro-4-phenylquinazoline | Nitro group substitution at position 6 | Antiproliferative effects |
2-Chloroquinazoline | Chlorine substitution at position 2 | Antiviral activity |
Synthesis Methods
The synthesis of 6-bromo-2-chloro-4-phenylquinazoline can be achieved through various methods, including:
Propiedades
IUPAC Name |
6-bromo-2-chloro-4-phenylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2/c15-10-6-7-12-11(8-10)13(18-14(16)17-12)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAZRLJQCFZAAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364869 | |
Record name | 6-bromo-2-chloro-4-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64820-57-1 | |
Record name | 6-bromo-2-chloro-4-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64820-57-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.